molecular formula C14H9N3O2 B5452295 2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile CAS No. 2900-67-6

2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile

Cat. No.: B5452295
CAS No.: 2900-67-6
M. Wt: 251.24 g/mol
InChI Key: VPPVBPKDASSWAG-MDWZMJQESA-N
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Description

2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile is an organic compound that features a nitrophenyl group and a pyridinyl group attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and 3-pyridineacetonitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The pyridinyl group can be oxidized under specific conditions to form N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Oxidation: Hydrogen peroxide in acetic acid for oxidation to N-oxides.

Major Products

    Reduction: 2-(4-aminophenyl)-3-(3-pyridinyl)acrylonitrile.

    Substitution: 2-(4-methoxyphenyl)-3-(3-pyridinyl)acrylonitrile.

    Oxidation: this compound N-oxide.

Scientific Research Applications

2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and pyridinyl groups can interact with the active sites of proteins, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-3-(2-pyridinyl)acrylonitrile
  • 2-(4-nitrophenyl)-3-(4-pyridinyl)acrylonitrile
  • 2-(4-aminophenyl)-3-(3-pyridinyl)acrylonitrile

Uniqueness

2-(4-nitrophenyl)-3-(3-pyridinyl)acrylonitrile is unique due to the specific positioning of the nitrophenyl and pyridinyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

(Z)-2-(4-nitrophenyl)-3-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c15-9-13(8-11-2-1-7-16-10-11)12-3-5-14(6-4-12)17(18)19/h1-8,10H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPVBPKDASSWAG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2900-67-6
Record name 2-(4-NITROPHENYL)-3-(3-PYRIDINYL)ACRYLONITRILE
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